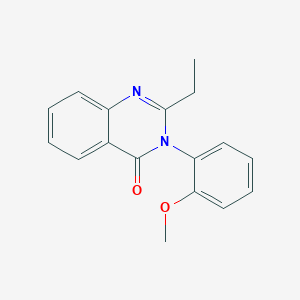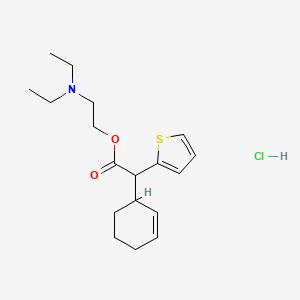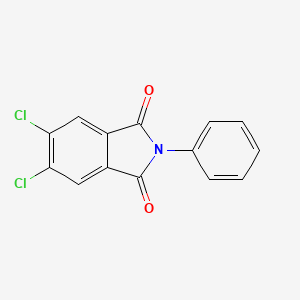![molecular formula C33H24N2O5 B11997173 2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)
2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction is often catalyzed by bases such as cesium carbonate (Cs2CO3) and involves a domino β-addition and γ-aldol reaction to form the desired compound .
Industrial Production Methods
The process may include solventless conditions and purification steps to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence neurotransmitter signaling and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-CARBONYLBIS(2-(2,4-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE)
- 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE)
- 5,5’-CARBONYLBIS(2-(3-CHLORO-4-METHYLPHENYL)ISOINDOLINE-1,3-DIONE)
- 5,5’-CARBONYLBIS(2-(2-METHOXYPHENYL)ISOINDOLINE-1,3-DIONE)
- 5,5’-CARBONYLBIS(2-(4-ACETYLPHENYL)ISOINDOLINE-1,3-DIONE)
Uniqueness
What sets 5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE) apart from similar compounds is its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of 2,6-dimethylphenyl groups may enhance its interaction with certain biological targets and improve its stability under various conditions .
Properties
Molecular Formula |
C33H24N2O5 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H24N2O5/c1-17-7-5-8-18(2)27(17)34-30(37)23-13-11-21(15-25(23)32(34)39)29(36)22-12-14-24-26(16-22)33(40)35(31(24)38)28-19(3)9-6-10-20(28)4/h5-16H,1-4H3 |
InChI Key |
ZYIKZKKIAQMDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC=C6C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


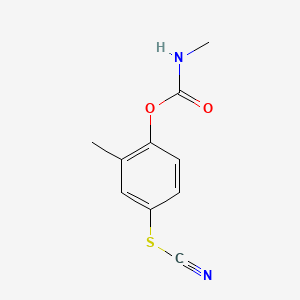
![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)

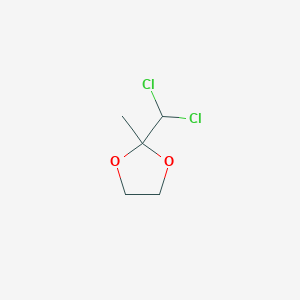

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)
![6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)
